molecular formula C60H68F4N4O14S2 B605093 Abediterol napadisylate CAS No. 1044516-17-7

Abediterol napadisylate

Katalognummer B605093
CAS-Nummer: 1044516-17-7
Molekulargewicht: 1209.33
InChI-Schlüssel: YWFAHMIAJNFTHW-VRCDMBAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Abediterol napadisylate is a novel long-acting β2-agonist: efficacy, safety and tolerability in persistent asthma.

Wissenschaftliche Forschungsanwendungen

Pharmacological Characteristics

  • Abediterol, a novel inhaled β2-adrenoceptor agonist, is being developed for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It exhibits high affinity and functional selectivity for human β2-adrenoceptors over β1-adrenoceptors. Abediterol is characterized by a fast onset of action and a prolonged duration of action, potentially suitable for once-daily dosing in humans. It also shows a favorable cardiovascular safety profile in preclinical models (Aparici et al., 2012).

Clinical Efficacy and Safety in Asthma and COPD

  • Abediterol has demonstrated efficacy, safety, and tolerability in patients with stable, persistent asthma. In a Phase II study, various doses of abediterol provided significant improvements in lung function and were well tolerated over a 7-day period (Beier et al., 2017).
  • In another study focusing on persistent asthma, abediterol showed potent and long-lasting bronchodilatory effects with a good safety and tolerability profile. Improvements in lung function parameters were observed and sustained up to 36 hours post-dose (Beier et al., 2014).

Comparative Studies with Other LABAs

  • Abediterol demonstrated higher in vitro potency and duration of action compared to other marketed once-daily long-acting β2-adrenoceptor agonists (LABAs) such as indacaterol, olodaterol, and vilanterol. In animal models, abediterol showed a potent bronchodilation effect and a sustained duration of action suited for once-daily dosing, along with a reduced potential for class-related cardiac side effects (Aparici et al., 2016).

First-in-Human Study

  • A first-in-human study indicated that abediterol exhibits a potent, rapid, and sustained bronchodilatory effect in healthy male subjects, with a good safety and tolerability profile within the tested dose range. This study laid the groundwork for further investigation of lower doses in patients with asthma and COPD (Timmer et al., 2014).

Binding Kinetics and Receptor Affinity

  • Abediterol has shown a fast association rate and long residence time at β2-adrenoceptors, compared to other LABAs. Its kinetic selectivity for β2- over β1-adrenoceptors is consistent with its clinical onset and duration of action, supporting its potential for reduced cardiac side effects (Ramos et al., 2018).

Synthesis of Abediterol

  • A novel synthesis approach for the lipophilic tail portion of abediterol has been proposed, utilizing hydroformylation. This alternative route avoids hazardous materials and demonstrates increased control from a process chemistry perspective (Munday et al., 2019).

Eigenschaften

CAS-Nummer

1044516-17-7

Produktname

Abediterol napadisylate

Molekularformel

C60H68F4N4O14S2

Molekulargewicht

1209.33

IUPAC-Name

(R)-5-(2-((6-(2,2-difluoro-2-phenylethoxy)hexyl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one heminaphthalene-1,5-disulfonate

InChI

InChI=1S/2C25H30F2N2O4.C10H8O6S2/c2*26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32);1-6H,(H,11,12,13)(H,14,15,16)/t2*22-;/m00./s1

InChI-Schlüssel

YWFAHMIAJNFTHW-VRCDMBAWSA-N

SMILES

O=S(C1=C2C=CC=C(S(=O)(O)=O)C2=CC=C1)(O)=O.O=C3NC4=C(C([C@@H](O)CNCCCCCCOCC(F)(F)C5=CC=CC=C5)=CC=C4O)C=C3.O=C6NC7=C(C([C@@H](O)CNCCCCCCOCC(F)(F)C8=CC=CC=C8)=CC=C7O)C=C6

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Abediterol napadisylate;  LAS100977 napadisylate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abediterol napadisylate
Reactant of Route 2
Abediterol napadisylate
Reactant of Route 3
Abediterol napadisylate
Reactant of Route 4
Abediterol napadisylate
Reactant of Route 5
Abediterol napadisylate
Reactant of Route 6
Abediterol napadisylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.